(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Overview
Description
“(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol” is a chemical compound with the CAS Number: 15953-73-8 . It has a molecular weight of 130.58 and its IUPAC name is 4-chloro-3,5-dimethyl-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis
The compound has been used in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial and Anticancer Activities
A significant application of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives is in the synthesis of compounds with antimicrobial and anticancer properties. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, exhibiting higher anticancer activity than doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catecholase and Tyrosinase Activities
Bouanane et al. (2017) explored the synthesis of pyrazoloquinoxaline derivatives, evaluating their catecholase activities. The study found that the reaction rate depended on various factors, including the nature of the substituents in the quinoxaline ring (Bouanane et al., 2017).
Metal Extraction
Lamsayah et al. (2015) utilized compounds derived from (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol for extracting metal ions, demonstrating high extraction affinity toward iron and cadmium (Lamsayah et al., 2015).
Antifungal and Antibacterial Activities
Abrigach et al. (2016) synthesized N,N,N',N'-tetradentate pyrazoly compounds, which showed specific antifungal properties and lacked antibacterial activity, highlighting the dependence of biological activities on the structure of the compounds (Abrigach et al., 2016).
Supramolecular Liquid Crystals
Moyano et al. (2013) reported on supramolecular liquid crystals containing 4-aryl-1H-pyrazole units, which displayed luminescent properties and self-assembled to give columnar mesophases (Moyano et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVICRVZMUABBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426999 | |
Record name | (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51355-78-3 | |
Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51355-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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